N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide
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Overview
Description
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of benzyl groups, carbamoyl groups, and disulfanyl linkages, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Disulfide Bond Formation: The next step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Final Coupling Reaction: The final step involves the coupling of the benzylcarbamoyl intermediate with the disulfide-containing compound under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: Dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the benzylcarbamoyl groups may interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide can be compared with other similar compounds, such as:
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide: Similar structure but with a diselanyl linkage instead of a disulfanyl linkage.
N-(1-benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide: Contains a vinyl group and a fluorine atom, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzyl, carbamoyl, and disulfanyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2527-62-0 |
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Molecular Formula |
C28H24N2O2S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
XZDBSAMHJHMDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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